1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone
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Overview
Description
1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone is an organic compound that features both a methylphenyl group and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction typically proceeds via an aldol condensation followed by an etherification step. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, organic solvents like dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: 1-(4-carboxyphenyl)-2-(4-nitrophenoxy)ethanone.
Reduction: 1-(4-methylphenyl)-2-(4-aminophenoxy)ethanone.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.
Comparison with Similar Compounds
1-(4-methylphenyl)-2-(4-aminophenoxy)ethanone: Similar structure but with an amine group instead of a nitro group.
1-(4-methylphenyl)-2-(4-hydroxyphenoxy)ethanone: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness: 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of both a methylphenyl group and a nitrophenoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11-2-4-12(5-3-11)15(17)10-20-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXKJOEBOAHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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